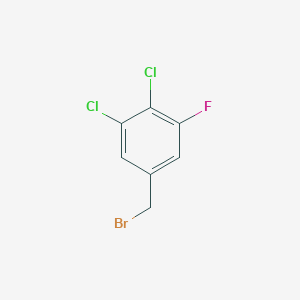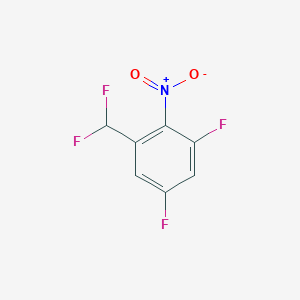![molecular formula C10H7N5O3 B1450144 (6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)acetic acid CAS No. 1030456-82-6](/img/structure/B1450144.png)
(6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)acetic acid
Descripción general
Descripción
“(6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)acetic acid” is a compound that contains a 1,2,4-triazolo[1,5-a]pyrimidine (TP) heterocycle . This heterocycle has been proposed as a possible surrogate of the purine ring and has been described as a potentially viable bio-isostere of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine .
Synthesis Analysis
The synthesis of TP derivatives has been reported in various studies . The TP heterocycle has found numerous applications in medicinal chemistry due to its structural similarities with the purine ring .Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES string:c1cn(c(=O)c2c1n3c(nc2)ncn3)CC(=O)O . The TP heterocycle is an example of aza-indolizines that have been described as aza-analogs of a delocalized 10-π electron system consisting of an electron-rich five-membered ring (6 π electrons) fused to an electron deficient six-membered ring (4 π electrons) .
Aplicaciones Científicas De Investigación
-
Antibacterial and Antifungal Applications TPs have shown significant antibacterial and antifungal properties . The specific mechanisms of action may vary, but these compounds can interfere with essential biological processes in bacteria and fungi, leading to their death.
-
Antiviral Applications Some TPs have demonstrated antiviral activity . They may inhibit the replication of viruses by interfering with viral proteins or genetic material.
-
Antiparasitic Applications Certain TPs have been found to be effective against parasites . They may act by disrupting the life cycle of the parasite or by damaging the parasite’s cells.
-
Anticancer Applications TPs have been studied for their potential anticancer effects . They may work by inhibiting the growth of cancer cells or by inducing apoptosis (programmed cell death).
-
Agricultural Applications Some TPs have been used in agriculture, for example as herbicides . They can inhibit the growth of unwanted plants without causing significant harm to crops.
-
Medicinal Chemistry TPs are versatile linkers to several metals and the interactions of their coordination compounds in biological systems have been extensively described . They have received great attention in medicinal chemistry due to their remarkable biological activities in a variety of domains .
-
Antibacterial and Antifungal Applications TPs have shown significant antibacterial and antifungal properties . The specific mechanisms of action may vary, but these compounds can interfere with essential biological processes in bacteria and fungi, leading to their death.
-
Antiviral Applications Some TPs have demonstrated antiviral activity . They may inhibit the replication of viruses by interfering with viral proteins or genetic material.
-
Antiparasitic Applications Certain TPs have been found to be effective against parasites . They may act by disrupting the life cycle of the parasite or by damaging the parasite’s cells.
-
Anticancer Applications TPs have been studied for their potential anticancer effects . They may work by inhibiting the growth of cancer cells or by inducing apoptosis (programmed cell death).
-
Agricultural Applications Some TPs have been used in agriculture, for example as herbicides . They can inhibit the growth of unwanted plants without causing significant harm to crops.
-
Medicinal Chemistry TPs are versatile linkers to several metals and the interactions of their coordination compounds in biological systems have been extensively described . They have received great attention in medicinal chemistry due to their remarkable biological activities in a variety of domains .
Direcciones Futuras
The TP heterocycle has found numerous applications in medicinal chemistry and has been proposed as a possible surrogate of the purine ring . Therefore, it is expected that future research will continue to explore the potential applications of TP derivatives, including “(6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)acetic acid”, in drug design and other areas of medicinal chemistry.
Propiedades
IUPAC Name |
2-(10-oxo-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-11-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N5O3/c16-8(17)4-14-2-1-7-6(9(14)18)3-11-10-12-5-13-15(7)10/h1-3,5H,4H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJQJNOAYIKWGIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)C2=C1N3C(=NC=N3)N=C2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-Butyl 8-fluoro-3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate](/img/structure/B1450063.png)
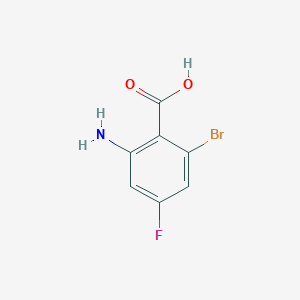
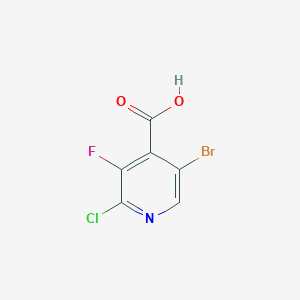

![7-hydroxy-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B1450070.png)
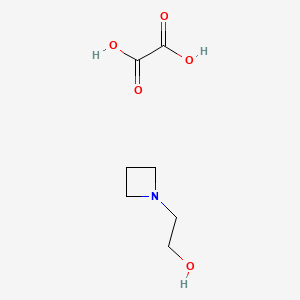
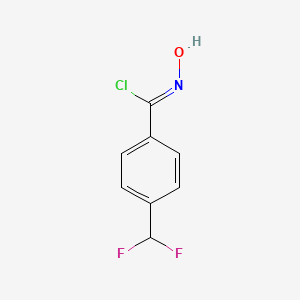
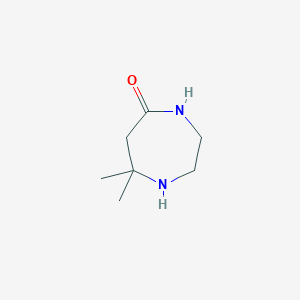
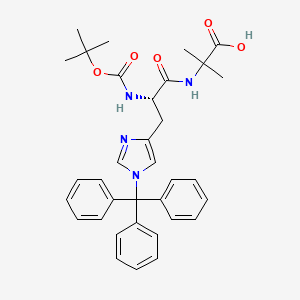
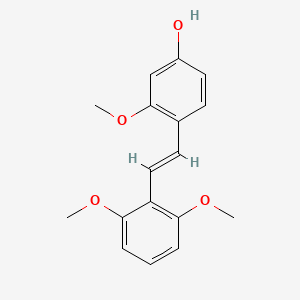
![2-[3-Fluoro-5-(trifluoromethyl)-2-pyridyl]thioacetamide](/img/structure/B1450079.png)
